molecular formula C12H19NO3 B15360052 tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B15360052
M. Wt: 225.28 g/mol
InChI Key: OGBSSEYEKYIOTI-BXKDBHETSA-N
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Description

tert-Butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a complex bicyclic compound, notable for its structural intricacy and relevance in synthetic chemistry. This molecule incorporates a heterocyclic framework, making it an intriguing subject for both theoretical studies and practical applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves a multi-step process. Starting materials often include readily available chemicals, followed by a sequence of cyclization, functional group transformations, and protection-deprotection steps. Key steps may involve enantioselective synthesis to ensure the (1S,4R) configuration.

Industrial Production Methods

In industrial settings, the production of this compound may employ high-throughput methods such as continuous flow synthesis. These methods optimize reaction conditions, including temperature control, reagent concentration, and reaction time, to increase yield and efficiency while maintaining the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, forming oxides or introducing additional oxygen-containing functional groups.

  • Reduction: : Reduction processes might involve the conversion of ketones to alcohols, or the reduction of nitro groups to amines.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, often involving halides or other leaving groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: : Commonly used reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : These reactions often use halogenating agents such as thionyl chloride (SOCl2) or nucleophiles like sodium hydroxide (NaOH).

Major Products

Depending on the reaction type and conditions, major products could include a range of oxygenated, halogenated, or reduced derivatives. These products are valuable intermediates for further synthetic transformations.

Scientific Research Applications

Chemistry

tert-Butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate serves as a crucial intermediate in the synthesis of various complex molecules. Its unique structure makes it an excellent building block for designing novel compounds with potential pharmacological activities.

Biology

In biological research, derivatives of this compound are investigated for their bioactivity, including potential uses as enzyme inhibitors or ligands for receptor studies. Its structural features allow for a range of biological interactions, making it a valuable tool in biochemical assays.

Medicine

Medicinal chemistry exploits this compound for drug development, particularly in designing molecules that target specific physiological pathways. Its derivatives may possess therapeutic properties, such as anti-inflammatory or anti-cancer activities.

Industry

Industrially, this compound finds applications in materials science, where it can be incorporated into polymers or used as a precursor for specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The activity of tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves interaction with specific molecular targets, such as enzymes or receptors. It can form covalent or non-covalent bonds, altering the function of these targets. The bicyclic structure facilitates binding, while the functional groups can participate in chemical reactions that modulate biological activity.

Comparison with Similar Compounds

Compared to other bicyclic compounds like 1,4-diazabicyclo[2.2.2]octane or norbornene derivatives, tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate offers a unique combination of structural features and reactivity. Its oxygen and nitrogen heteroatoms, along with the vinyl group, provide distinct chemical behavior and biological interactions.

Similar Compounds

  • 1,4-diazabicyclo[2.2.2]octane

  • Norbornene derivatives

  • Tert-butyl 2-oxabicyclo[2.2.1]heptane carboxylate

This uniqueness underlines its value in scientific research and industrial applications, differentiating it from other structurally related compounds.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl (1S,4R)-1-ethenyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

InChI

InChI=1S/C12H19NO3/c1-5-12-6-9(7-15-12)13(8-12)10(14)16-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-,12-/m1/s1

InChI Key

OGBSSEYEKYIOTI-BXKDBHETSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@]2(C[C@@H]1CO2)C=C

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO2)C=C

Origin of Product

United States

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